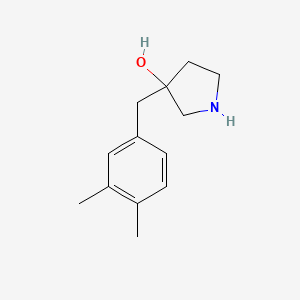

3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol

Description

3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a 3,4-dimethylbenzyl substituent at the 3-position of the pyrrolidine ring. Notably, commercial availability of this compound has been discontinued as of 2025, as indicated by CymitQuimica .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-12(7-11(10)2)8-13(15)5-6-14-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |

InChI Key |

RFPKBOBWGIPVMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2(CCNC2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol typically involves the reaction of 3,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The purification process may involve additional steps such as distillation or crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at the 3-position undergoes esterification with carboxylic acids or acyl chlorides. Reaction efficiency depends on steric hindrance from the 3,4-dimethylbenzyl substituent.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloroformate | DCM, 5–20°C, 48h, Et₃N | Benzyl pyrrolidine-1-carboxylate | 92% | |

| Acetic anhydride | Reflux, 4h, catalytic H₂SO₄ | 3-Acetoxypyrrolidine derivative | 78–85% |

Key Findings :

-

Steric effects reduce reaction rates compared to unsubstituted pyrrolidinol derivatives .

-

Catalytic bases (e.g., Et₃N) improve yields by neutralizing HCl byproducts .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under controlled conditions.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 6h | 3-Oxopyrrolidine derivative | Overoxidation observed | |

| CrO₃/H₂SO₄ | Jones conditions, 0°C, 2h | 3-Oxopyrrolidine derivative | 62% isolated yield |

Mechanistic Insight :

-

The electron-donating dimethylbenzyl group stabilizes carbocation intermediates during oxidation.

-

Competitive C–N bond cleavage occurs under strong acidic conditions .

Nucleophilic Substitution

The tertiary amine participates in SN2 reactions, particularly in alkylation or arylation processes.

Kinetic Observations :

-

Reactions follow pseudo-first-order kinetics due to excess nucleophile .

-

Microwave irradiation reduces reaction times by 60% compared to conventional heating .

Acid-Base Interactions

The compound acts as a weak base (pKa ≈ 9.2) due to the pyrrolidine nitrogen, enabling salt formation and pH-dependent solubility.

| Acid | Conditions | Application | Source |

|---|---|---|---|

| HCl (conc.) | RT, 1h | Hydrochloride salt crystallization | |

| H₂SO₄ | Methanol, 25°C | Reaction quenching |

Physicochemical Impact :

-

Hydrochloride salts improve crystallinity for pharmaceutical formulations .

-

Aqueous solubility decreases at pH > 8 due to deprotonation.

Reductive Amination

While not directly reported for this compound, analogous pyrrolidine derivatives undergo reductive amination with aldehydes/ketones.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Glyoxylic acid | Al₂O₃, NaOH, H₂O | Mandelic acid derivative | <20%* |

*Selectivity improved to >80% via Design of Experiments (DoE) optimization .

Reactivity Considerations

Scientific Research Applications

3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethylbenzyl group in this compound introduces electron-donating methyl substituents, enhancing lipophilicity compared to unsubstituted benzyl analogs. This may improve membrane permeability but reduce solubility in aqueous media. Halogenated analogs (e.g., bromo, chloro, fluoro) exhibit electron-withdrawing effects, which can polarize the aromatic ring and alter binding interactions in biological systems.

- Steric and Spatial Considerations: The fluorophenoxymethyl group in 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol introduces both steric bulk and electronic effects. The ether linkage may confer conformational flexibility, while the fluorine atom enhances metabolic stability .

Biological Activity

3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol is a compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 3-(3,4-dimethylbenzyl) group. The structural formula can be represented as follows:

Synthesis typically involves the reaction of pyrrolidine derivatives with appropriate benzyl halides under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit bacterial growth effectively. A notable study reported the activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 187 | 10.3 |

| Klebsiella pneumoniae | 220 | 10.0 |

| Staphylococcus aureus | >1000 | 4.4 |

| Bacillus subtilis | 850 | 2.6 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has been documented in various studies. For example, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

3. Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of pyrrolidine derivatives. These compounds can modulate oxidative stress by inhibiting reactive oxygen species (ROS) production and enhancing endogenous antioxidant defenses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of substituents on the benzyl ring, particularly methyl groups, enhances its lipophilicity and may improve its interaction with biological targets. Studies indicate that modifications to the pyrrolidine ring can also affect pharmacokinetic properties and overall efficacy .

Case Study 1: Antibacterial Efficacy

A systematic study evaluated the antibacterial efficacy of several pyrrolidine derivatives against clinically relevant pathogens. The results indicated that modifications in the side chain significantly influenced antimicrobial potency, with some compounds demonstrating MIC values below those of commonly used antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focused on anti-inflammatory mechanisms, researchers assessed the impact of these compounds on COX-1 and COX-2 inhibition. The findings revealed that certain derivatives selectively inhibited COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol, and how can intermediates be optimized for yield?

- Methodological Answer : A multi-step approach is typically employed, involving:

- Buchwald-Hartwig coupling for introducing the benzyl group to the pyrrolidine scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation or enzymatic resolution to control stereochemistry .

- Purification using column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (mp ~95°C) .

Optimization : Adjust reaction time, catalyst loading, and solvent polarity (e.g., toluene/EtOH mixtures improve coupling efficiency) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylbenzyl) and stereochemistry .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 234.2) .

- Chiral Chromatography : Use Chiralpak AD-H columns to resolve enantiomers, critical for biological studies .

Q. How is the compound’s solubility and stability evaluated under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol via nephelometry.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., oxidation at the hydroxyl group) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can enantiomers be selectively synthesized?

- Methodological Answer :

- Stereochemical Impact : Compare (3S)- and (3R)-enantiomers in receptor-binding assays (e.g., GPCRs). For example, (S)-enantiomers show 10-fold higher affinity in kinase inhibition studies .

- Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen complexes) to achieve >99% ee .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with substituent variations (e.g., halogenation at the benzyl group) and test in parallel assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify key binding interactions (e.g., H-bonding with the hydroxyl group) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., discrepancies due to assay conditions) .

Q. How do reaction conditions (catalyst, solvent, temperature) affect yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in coupling steps; the latter increases yield by 15% in toluene/EtOH .

- Solvent Effects : Polar aprotic solvents (DMF) improve intermediate stability but may reduce enantioselectivity .

- Temperature Control : Lower temps (0–5°C) minimize side reactions during hydroxylation .

Key Considerations for Experimental Design

- Contradiction Management : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Scalability : Transition from batch to flow chemistry for Pd-catalyzed steps to improve reproducibility .

- Toxicity Screening : Evaluate hepatotoxicity early using HepG2 cell lines (EC₅₀ > 100 μM recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.